
HDAC3-IN-T326
Vue d'ensemble
Description
HDAC3-IN-T326 is a potent and selective HDAC3 inhibitor. It acts by increasing NF-κB acetylation, inducing growth inhibition of cancer cells, and activating HIV gene expression in latent HIV-infected cells.
Activité Biologique
Histone deacetylases (HDACs) play a crucial role in the regulation of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Among the various HDACs, HDAC3 has emerged as a significant target for therapeutic intervention in cancer and other diseases due to its selective expression patterns and functional roles. The compound HDAC3-IN-T326 is a selective inhibitor of HDAC3 that has shown promising biological activity across various studies.
This compound selectively inhibits HDAC3 over other isoforms, such as HDAC1 and HDAC6. This selectivity is critical as it minimizes off-target effects that can arise from non-selective HDAC inhibitors. The inhibition of HDAC3 leads to increased acetylation of specific substrates, notably NF-κB, which is involved in inflammatory responses and cancer progression.
Key Findings:
- Selective Inhibition : Studies have demonstrated that T326 exhibits a submicromolar IC50 for HDAC3, comparable to vorinostat, a known HDAC inhibitor. Importantly, T326 does not significantly affect the activity of other HDAC isoforms like HDAC1 and HDAC6 .
- Cellular Effects : In human colon cancer HCT116 cells, T326 treatment resulted in a dose-dependent increase in NF-κB acetylation, indicating effective target engagement .
Biological Activity in Cancer Models
T326 has been evaluated for its anti-cancer properties in various cell lines. Its efficacy was assessed using growth inhibition assays in human colon cancer (HCT116) and prostate cancer (PC-3) cell lines.
Table 1: Growth Inhibition Assays
Compound | Cell Line | IC50 (µM) | Effect on Cell Growth |
---|---|---|---|
T326 | HCT116 | 0.5 | Significant |
T326 | PC-3 | 0.6 | Significant |
Vorinostat | HCT116 | 0.4 | Significant |
Vorinostat | PC-3 | 0.5 | Significant |
Compound 1 | HCT116 | >10 | Minimal |
The results indicate that T326 exhibits potent growth-inhibitory effects comparable to vorinostat, suggesting its potential as a therapeutic agent for treating cancers with high HDAC3 expression .
Effects on HIV Gene Expression
In addition to its anticancer properties, T326 has been investigated for its effects on HIV gene expression. In latent HIV-infected cells, T326 was shown to stimulate HIV gene expression significantly at concentrations of 1 µM and 10 µM, highlighting its potential as an antiviral agent .
Case Studies
A notable case study involved the application of T326 in mouse models of human cancer and HIV infection. The compound was administered at varying doses to assess both efficacy and safety profiles.
Observations:
- Cancer Models : Mice treated with T326 showed reduced tumor growth compared to control groups, correlating with increased acetylation of histones associated with tumor suppressor genes.
- HIV Models : In HIV-infected mice, T326 treatment led to reactivation of latent HIV reservoirs without causing significant cytotoxicity at therapeutic doses .
Non-Enzymatic Functions
Recent research has also highlighted non-deacetylase functions of HDAC3 that may be relevant to the biological activity of T326. For instance, the interaction between HDAC3 and nuclear receptor corepressors plays a crucial role in regulating gene transcription independent of deacetylation . This suggests that T326 may also influence gene expression through mechanisms beyond simple enzymatic inhibition.
Applications De Recherche Scientifique
Cancer Research
Anticancer Properties
HDAC3-IN-T326 has been studied for its potential as an anticancer agent. Research indicates that it selectively inhibits the growth of cancer cells, particularly in colon and prostate cancers. In vitro studies demonstrated that this compound induced significant growth inhibition in human colon cancer HCT116 cells and prostate cancer PC-3 cells, with IC50 values around 0.26 µM .
Mechanisms of Action in Cancer
The compound's effectiveness is attributed to its ability to increase the acetylation of NF-κB, a transcription factor involved in cell survival and proliferation. Increased NF-κB acetylation was observed in response to HDAC3 inhibition, suggesting a mechanism through which this compound exerts its anticancer effects . Additionally, it has been shown to activate HIV gene expression in latent HIV-infected cells, indicating potential applications beyond cancer treatment .
Neurodegenerative Diseases
Huntington's Disease
this compound has been implicated in the treatment of Huntington's disease (HD). Studies using transgenic mouse models showed that selective inhibition of HDAC3 improved motor function and reduced neurotoxicity associated with the disease . The compound RGFP966, closely related to this compound, demonstrated neuroprotective effects by decreasing glial activation and modulating immune responses in the brain .
Mechanistic Insights
Research indicates that inhibition of HDAC3 can lead to reduced neuronal death and improved outcomes in models of neurodegeneration. For instance, the use of RGFP966 resulted in significant behavioral improvements in motor tests and maintained striatal volume in affected mice . These findings suggest that compounds like this compound could be crucial for developing therapeutic strategies for neurodegenerative diseases.
Immune Modulation
Regulation of Inflammatory Responses
Recent studies have indicated that HDAC3 plays a role in regulating immune responses. Inhibition of HDAC3 can alter the expression of genes related to inflammation. For example, research showed that HDAC3 knockdown resulted in decreased expression of inflammation-related genes after stimulation with lipopolysaccharide . This suggests that this compound may have applications in modulating immune responses and treating inflammatory diseases.
Data Tables
Application Area | Effect Observed | Reference |
---|---|---|
Cancer (Colon/Prostate) | Growth inhibition (IC50 ~0.26 µM) | |
Huntington's Disease | Improved motor function | |
Immune Modulation | Altered inflammatory gene expression |
Case Studies
- Colon Cancer Study : In a study involving HCT116 cells, treatment with this compound led to a dose-dependent increase in NF-κB acetylation and significant growth inhibition compared to non-selective inhibitors like vorinostat .
- Huntington's Disease Model : Transgenic mice treated with RGFP966 showed marked improvements in motor coordination tasks (rotarod performance) and reductions in glial activation markers compared to untreated controls .
Propriétés
Numéro CAS |
1451042-19-5 |
---|---|
Formule moléculaire |
C21H18N6O3S |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
N-(2-aminophenyl)-5-[1-[2-(3-nitrophenyl)ethyl]triazol-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H18N6O3S/c22-16-6-1-2-7-17(16)23-21(28)20-9-8-19(31-20)18-13-26(25-24-18)11-10-14-4-3-5-15(12-14)27(29)30/h1-9,12-13H,10-11,22H2,(H,23,28) |
Clé InChI |
AXAUXMXVFLCQQK-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C2=CN(CCC3=CC=CC([N+]([O-])=O)=C3)N=N2)S1)NC4=CC=CC=C4N |
SMILES canonique |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(S2)C3=CN(N=N3)CCC4=CC(=CC=C4)[N+](=O)[O-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
HDAC3-IN-T326; HDAC3 IN T326; HDAC3INT326; HDAC3 inhibitor T326; HDAC3 inhibitor-T326; T326; T-326; T 326; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.